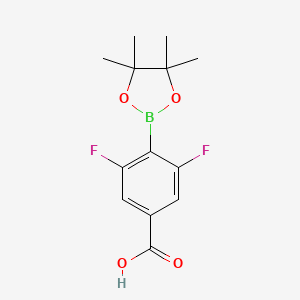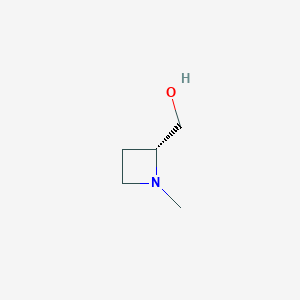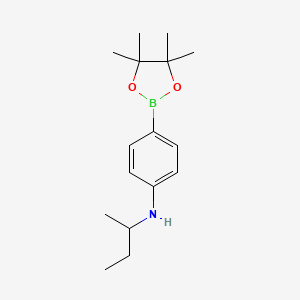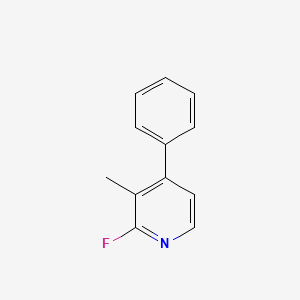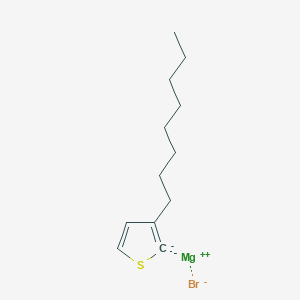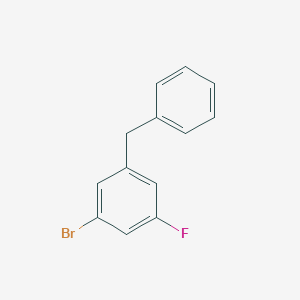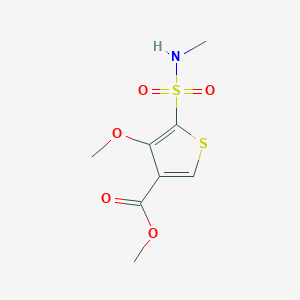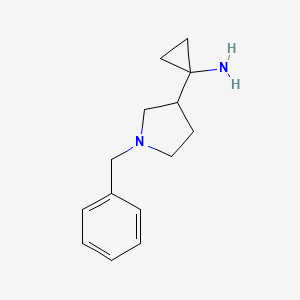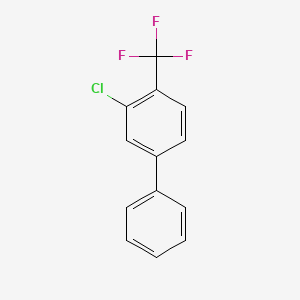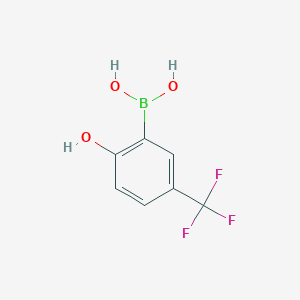
1-Bromo-5-(4-chlorophenyl)-2-methylbenzene
Descripción general
Descripción
“1-Bromo-5-(4-chlorophenyl)-2-methylbenzene” is a bromo-chloro derivative of benzene. It consists of a benzene ring with bromine, chlorine, and methyl substituents attached to it .
Molecular Structure Analysis
The molecule consists of a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. It has bromine, chlorine, and methyl groups attached to it .Mecanismo De Acción
Target of Action
Similar compounds, such as bromochlorobenzenes, are known to interact with various proteins and enzymes in the body .
Mode of Action
Bromochlorobenzenes, for instance, are highly electrophilic and can easily undergo nucleophilic substitution reactions . This suggests that 1-Bromo-5-(4-chlorophenyl)-2-methylbenzene might interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, including those involved in the metabolism of xenobiotics .
Pharmacokinetics
Similar compounds are known to have low water solubility and high lipid solubility, suggesting that they might have good bioavailability and can easily cross biological membranes .
Result of Action
Similar compounds are known to cause various effects, including cytotoxicity and genotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-5-(4-chlorophenyl)-2-methylbenzene. For instance, the compound is volatile and can react with oxygen and moisture in the air to produce other products . Therefore, it should be stored properly to maintain its stability and efficacy.
Propiedades
IUPAC Name |
2-bromo-4-(4-chlorophenyl)-1-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEKKNJGSSZLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-(4-chlorophenyl)-2-methylbenzene | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


